Home > Products > Screening Compounds P113958 > 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine - 1289078-51-8

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine

Catalog Number: EVT-1733916
CAS Number: 1289078-51-8
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine

Compound Description: This compound serves as a key intermediate in the synthesis of substituted pyrimidinyl aminobenzamides. [] It is particularly important in developing anticancer agents, specifically for treating leukemia. []

2-Bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene

Compound Description: This compound is a key intermediate in synthesizing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine. [, ]

3-Fluoro-5-trifluoromethyl-phenylamine

Compound Description: This compound is another crucial intermediate in the synthetic pathway of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3- (trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, utilized as a therapeutic agent for treating chronic myelogenous leukemia. [, ] To enhance its bioavailability and mitigate the food effect associated with certain formulations, soluble pharmaceutical compositions of amorphous nilotinib have been developed using organic acids as solubilizing agents. []

Overview

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound characterized by a pyridine ring that is substituted with a bromine atom at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 5-position. This compound is notable for its potential applications in medicinal chemistry and materials science, making it a subject of interest for researchers in these fields. Its chemical structure provides unique electronic properties that enhance its reactivity and utility in various synthetic pathways.

Source

The compound is cataloged under the Chemical Abstracts Service Registry Number 1289078-51-8, and its synthesis has been documented in various scientific publications and databases, including Benchchem and patent literature, which detail its preparation methods and applications.

Classification

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine belongs to the class of heterocyclic organic compounds. Heterocycles are compounds containing rings that include atoms other than carbon, such as nitrogen, which in this case contributes to the compound's biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine typically involves nucleophilic substitution reactions. The process can be summarized as follows:

Methods

  1. Starting Materials: The synthesis begins with commercially available 3-bromo-5-chloropyridine and 4-methylimidazole.
  2. Nucleophilic Substitution: The reaction is conducted by treating 3-bromo-5-chloropyridine with 4-methylimidazole in the presence of a base such as potassium carbonate. A polar aprotic solvent like dimethylformamide is used to facilitate the reaction.
  3. Reaction Conditions: The reaction is generally performed at elevated temperatures (around 100°C) to ensure effective substitution of the chlorine atom with the imidazole group.
  4. Purification: Post-reaction, the crude product is purified through recrystallization or column chromatography to achieve high purity of the desired compound.

Technical Details

The choice of base and solvent is crucial for optimizing yield and purity. Potassium carbonate serves as an effective base, while dimethylformamide provides a suitable environment for nucleophilic attack due to its polar nature.

Molecular Structure Analysis

The molecular structure of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine can be depicted as follows:

Data

  • Molecular Formula: C_10H_10BrN_3
  • Molecular Weight: Approximately 256.11 g/mol
  • Structural Features: The compound features a brominated pyridine ring which enhances its electrophilic character, while the imidazole moiety introduces potential hydrogen bonding sites that can interact with biological targets.
Chemical Reactions Analysis

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine can undergo several types of chemical reactions:

Types of Reactions

  1. Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.
  2. Oxidation and Reduction: The imidazole ring may participate in redox reactions, affecting the electronic properties of the compound.
  3. Coupling Reactions: It can engage in coupling reactions such as Suzuki or Heck coupling, allowing for the formation of more complex structures.

Common Reagents and Conditions

For nucleophilic substitution, reagents like sodium azide or thiols can be utilized alongside bases. Oxidizing agents such as hydrogen peroxide or potassium permanganate are applicable for oxidation reactions. Coupling reactions typically require palladium catalysts along with appropriate ligands.

Mechanism of Action

The mechanism of action for 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine largely depends on its application in medicinal chemistry:

Process

In biological contexts, this compound may act as an enzyme inhibitor or ligand, modulating interactions with specific biological targets such as kinases or G-protein coupled receptors. The imidazole group facilitates binding through hydrogen bonding and hydrophobic interactions, enhancing its efficacy as a pharmaceutical agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like dimethylformamide and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.

Relevant Data or Analyses

Studies indicate that compounds similar to 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine exhibit unique electronic properties due to their heterocyclic nature, which can influence their reactivity in various chemical environments .

Applications

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine has several significant applications:

Scientific Uses

  1. Medicinal Chemistry: Serves as a building block for synthesizing pharmaceuticals targeting neurological disorders and cancer therapies.
  2. Material Science: Utilized in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  3. Biological Studies: Employed in research related to enzyme inhibition and receptor binding studies, contributing to understanding various biochemical pathways.
Synthetic Methodologies for 3-Bromo-5-(4-Methyl-1H-Imidazol-1-yl)Pyridine

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the functionalization of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine, enabling precise C–C and C–heteroatom bond formation. The bromine atom at the pyridine C3 position serves as an excellent leaving group for Suzuki–Miyaura couplings, allowing introduction of aryl, heteroaryl, or alkenyl boronate partners. As demonstrated in the synthesis of gamma-secretase modulators, this approach employs catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases like potassium carbonate in toluene/water mixtures at 80–100°C, achieving yields of 70–85% [5]. Stille couplings using organotin reagents (e.g., tributyl(vinyl)tin) also show efficacy but require rigorous anhydrous conditions [5].

A critical limitation involves potential in situ halogen exchange when employing chloride-containing catalysts (e.g., PdCl₂(dppf)), which can lead to bromine-to-chlorine scrambling and reduced regioselectivity [1]. To mitigate this, ligand design focuses on electron-rich phosphines (XPhos, SPhos) that stabilize Pd(0) intermediates while suppressing undesired side reactions. Microwave-assisted Pd-catalyzed couplings further enhance efficiency, reducing reaction times from hours to minutes while maintaining yields >80% [3] [5].

Table 1: Palladium-Catalyzed Coupling Reactions of 3-Bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine

Reaction TypeCatalyst SystemConditionsProducts FormedYield (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Toluene/H₂O, 80°C, 12 hBiaryls, Heterobiaryls70-85
StillePdCl₂(PPh₃)₂/CuIDMF, 100°C, N₂ atmosphereVinyl derivatives65-78
CarbonylationPd(OAc)₂/XPhos/CO(g)Dioxane, 120°C, 20 bar COEsters, Amides60-75

Nucleophilic Substitution Reactions at Pyridine and Imidazole Moieties

Nucleophilic aromatic substitution (SNAr) leverages the electron-deficient nature of the pyridine ring, where the C3-bromine is activated toward displacement by N-nucleophiles. 4-Methylimidazole reacts with 3,5-dibromopyridine in dimethyl sulfoxide (DMSO) at 120°C, selectively yielding the title compound in 68–72% efficiency due to the superior leaving group ability of bromine para to the pyridinic nitrogen [1] [6]. The reaction proceeds via a Meisenheimer complex, with rate acceleration observed using polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) [8].

Imidazole N-alkylation competes when unprotected imidazoles are employed, necessitating stoichiometric base additives (K₂CO₃, Cs₂CO₃) to deprotonate the imidazole N–H and direct selectivity toward pyridine substitution [6]. Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic water/toluene systems, achieving 90% conversion at 90°C while simplifying purification [6] [8]. Regioselectivity challenges arise with unsymmetrical dihalopyridines, but computational studies confirm C3 is 12–15 kcal/mol more electrophilic than C5 in 3,5-dibromopyridine due to resonance effects [8].

Table 2: Solvent and Base Effects on Nucleophilic Substitution Efficiency

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Imidazole Alkylation Byproduct (%)
DMSOK₂CO₃120872<5
NMPCs₂CO₃1106853
Toluene/H₂OTBAB901090Not detected
DMAcK₃PO₄1305788

Multi-Step Functionalization via Protective Group Chemistry

Complex molecular architectures incorporating 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine necessitate protective group strategies to manage chemoselectivity. The imidazole N–H poses significant challenges during halogen-metal exchange or electrophilic additions, as it can undergo unwanted deprotonation or coordination. Silicon-based protectors (e.g., tert-butyldimethylsilyl, TBS) enable temporary masking, allowing directed ortho-lithiation of the pyridine ring at –78°C followed by electrophilic quenching (e.g., D₂O, I₂) [3] [9]. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores imidazole functionality without ring degradation.

For applications in pharmaceutical intermediates (e.g., nilotinib analogs), SEM (2-(trimethylsilyl)ethoxymethyl) protection proves effective. SEM-clad imidazoles withstand Pd-catalyzed aminations and Suzuki couplings, with removal achievable by MgBr₂·OEt₂ in dichloromethane [9]. Orthogonal protection sequences are essential when modifying both rings: Pyridine bromination can precede imidazole protection, or vice versa, depending on the target derivative. A recent three-step sequence achieved 5-iodo-3-bromo variants by:

  • SEM protection of 4-methylimidazole
  • Regioselective iodination at pyridine C5 using n-BuLi/I₂
  • SEM deprotection and Cu-assisted coupling with 4-methylimidazole [9]

Table 3: Protective Group Strategies for Imidazole Functionalization

Protective GroupInstallation ReagentStability During Key ReactionsDeprotection ConditionsOverall Yield (%)
tert-Butyldimethylsilyl (TBS)TBSCl/Imidazole, DMFGrignard additions, SNArTBAF/THF, 25°C65–78
SEMSEMCl, i-Pr₂NEt, CH₂Cl₂Suzuki coupling, Pd-catalyzed aminationMgBr₂·OEt₂, CH₂Cl₂70–82
BenzylBnBr, K₂CO₃, acetoneNucleophilic substitutionsH₂/Pd-C, ethanol60–75

Microwave-Assisted and Solvent-Free Synthetic Approaches

Microwave (MW) irradiation revolutionizes the synthesis of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine by enhancing reaction rates 10–50-fold while improving yields and purity. SNAr reactions between 3,5-dibromopyridine and 4-methylimidazole under MW (300 W, 150°C) complete in 20 minutes versus 8–12 hours conventionally, achieving 89–92% yield in solvent-free conditions or using ionic liquids like [BMIM][PF₆] as green media [3] [6]. The dielectric heating effect promotes molecular collisions, reducing activation barriers and suppressing thermal decomposition pathways.

Solvent-free MW protocols eliminate purification complexities: Mechanochemical grinding of 3,5-dibromopyridine with 4-methylimidazole and K₂CO₃ in a ball mill, followed by 5-minute MW bursts at 200 W, furnishes the product in 94% yield [6] [10]. This approach aligns with green chemistry metrics, reducing E-factors (kg waste/kg product) from 12.8 (conventional) to 1.3. For brominated intermediates, MW-assisted α-bromination of precursor ketones employs N-bromosuccinimide (NBS)/p-TsOH in acetonitrile, achieving full conversion in <10 minutes versus 3 hours with oil-bath heating [10].

Table 4: Comparative Metrics: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time8–24 h0.25–1 h10–50x faster
Energy Consumption0.8–1.2 kWh/mmol0.1–0.3 kWh/mmol70–85% reduction
Solvent Volume20–50 mL/g substrate0–5 mL/g substrate>90% reduction
Isolated Yield65–80%85–95%15–25% increase

Properties

CAS Number

1289078-51-8

Product Name

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine

IUPAC Name

3-bromo-5-(4-methylimidazol-1-yl)pyridine

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3

InChI Key

VMZLJNZWYGRNCW-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)C2=CC(=CN=C2)Br

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CN=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.